9-Hydroxy-3a,5a,5b,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-8-carboxylic acid
Description
This triterpenoid derivative features a complex polycyclic framework with a hydroxy group at position 9, pentamethyl substituents (3a,5a,5b,8,11a), a prop-1-en-2-yl group at position 1, and a carboxylic acid at position 8 . Its molecular weight is approximately 466.53 g/mol, as inferred from structurally related compounds in the evidence . Triterpenoids like this are classified under "Prenol lipids" due to their isoprene-derived structure, which often confers biological activity relevant to pharmaceuticals and materials science .
Properties
IUPAC Name |
9-hydroxy-3a,5a,5b,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-8-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O3/c1-18(2)19-10-13-26(3)16-17-28(5)20(24(19)26)8-9-21-27(4)14-12-23(31)30(7,25(32)33)22(27)11-15-29(21,28)6/h19-24,31H,1,8-17H2,2-7H3,(H,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJYXELDYSTZFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C(=O)O)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Hydroxy-3a,5a,5b,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-8-carboxylic acid involves multiple steps, starting from simpler organic molecules. One common approach is the derivation from betulinic acid, which undergoes functionalization through reactions with hydroxybenzotriazole . The compound is fully characterized using various spectroscopic techniques such as proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), ultraviolet (UV) spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, likely due to its complex structure and the specificity of its applications. the synthesis in a laboratory setting provides a foundation for potential scale-up processes.
Chemical Reactions Analysis
Types of Reactions: 9-Hydroxy-3a,5a,5b,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-8-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products: The major products formed from these reactions depend on the specific functional groups targeted. For instance, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or alkanes .
Scientific Research Applications
9-Hydroxy-3a,5a,5b,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-8-carboxylic acid has several scientific research applications. It is used in the study of neurodegenerative diseases due to its interactions with phosphodiesterase 9, a relevant target in this field .
Mechanism of Action
The mechanism of action of 9-Hydroxy-3a,5a,5b,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-8-carboxylic acid involves its interaction with specific molecular targets such as phosphodiesterase 9. This interaction modulates the cyclic nucleotide signal system, which is involved in cell proliferation, differentiation, gene expression, and inflammation processes . The compound’s ability to inhibit certain enzymes makes it a valuable candidate for therapeutic applications.
Comparison with Similar Compounds
Contrast with Aromatic Compounds
While aromatic compounds (e.g., benzene derivatives) rely on π-electron conjugation for stability and reactivity, the target compound’s triterpenoid structure derives stability from its saturated, polycyclic framework and methyl substituents. This difference underscores divergent applications: aromatics excel in electronics and dyes, whereas triterpenoids are prioritized in lipid-based drug delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
